methyl (2-hydroxypropyl)carbamate
Description
Methyl (2-hydroxypropyl)carbamate (CAS 17464-96-9), also known as 2-hydroxypropyl carbamate, is an organic compound featuring a carbamate group (-NHCOO-) and a 2-hydroxypropyl substituent. Its molecular formula is C₄H₉NO₃, with a molecular weight of 119.12 g/mol. The compound exists as a colorless to pale yellow liquid or solid, exhibiting solubility in water and organic solvents due to its polar hydroxy group . The hydroxy group enables hydrogen bonding, making it reactive in pharmaceutical and agrochemical applications, such as drug delivery systems or surfactants. Its low toxicity profile (pending specific safety validation) further enhances its utility in biochemistry and materials science .
Properties
IUPAC Name |
methyl N-(2-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXQUOJBCQAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (2-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 2-hydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxypropylcarbamate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: methyl (2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The hydroxyl group in the 2-hydroxypropyl moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.
Scientific Research Applications
methyl (2-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-hydroxypropylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Steric and Electronic Effects in CO₂ Adsorption
Methyl (2-hydroxypropyl)carbamate derivatives, such as 2-hydroxypropyl-modified polyethyleneimine (HP-PEI), demonstrate superior CO₂ adsorption compared to methyl-modified PEI. The hydroxypropyl group reduces steric hindrance, allowing better amine accessibility and stronger carbamate formation. HP-PEI exhibits a higher heat of adsorption (ΔH) due to enthalpically favored alkylammonium carbamate groups, whereas methyl substituents weaken amine-CO₂ interactions via electron-withdrawing effects .
| Compound | Heat of Adsorption (ΔH) | Steric Hindrance | Application |
|---|---|---|---|
| HP-PEI (2-hydroxypropyl) | High | Low | CO₂ capture |
| Methyl-modified PEI | Moderate | High | CO₂ capture |
Substituent Position and Toxicity
In carbamate nerve agents, substituent positions critically influence toxicity. For example, meta-position quaternary ammonium carbamates with methyl groups at ortho/para positions exhibit heightened toxicity. However, this compound lacks such neurotoxic motifs, emphasizing its safer profile .
Lipophilicity and Solubility
Lipophilicity (logP) varies significantly with substituents. For instance:
- [2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate (logP = 2.9) has high lipophilicity due to its branched alkyl chains .
- Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) incorporates a benzyl group, enhancing hydrophobicity for sustained-release formulations .
- This compound, with a smaller methyl group, likely has lower logP, favoring aqueous solubility for biomedical applications .
Metabolic Pathways
Nitroso derivatives like N-nitroso-bis(2-hydroxypropyl)amine and N-nitroso-bis(2-acetoxypropyl)amine share metabolic pathways, with ester groups (e.g., acetoxy) undergoing hydrolysis to hydroxypropyl analogs. This highlights the role of functional groups in biodegradation .
Key Research Findings
- Steric Optimization : HP-PEI’s 2-hydroxypropyl group improves CO₂ capture efficiency by 20–30% over methyl analogs .
- Toxicity Mitigation : Unlike neurotoxic carbamates, this compound’s hydroxypropyl group avoids hazardous quaternary ammonium motifs .
- Versatility : Derivatives like 2-hydroxyethyl N-(3-hydroxypropyl)carbamate (CAS 69506-93-0) expand applications in polymer chemistry and drug delivery .
Biological Activity
Methyl (2-hydroxypropyl)carbamate is a member of the carbamate family, which encompasses a wide range of compounds with significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Carbamates
Carbamates are derived from carbamic acid and are widely used in various fields, including agriculture as pesticides and in medicine as therapeutic agents. Their biological activity is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to increased levels of ACh, resulting in overstimulation of cholinergic receptors, which can have both therapeutic and toxic effects depending on the context .
The primary mechanism through which this compound exerts its biological effects involves:
- AChE Inhibition : By inhibiting AChE, this compound prevents the degradation of ACh, leading to its accumulation. This can enhance cholinergic signaling, which is beneficial in conditions like myasthenia gravis but may also lead to toxicity if uncontrolled .
- Modulation of Signaling Pathways : Increased ACh levels can activate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K), which are crucial for cell proliferation and differentiation .
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Neuroprotective Effects : Due to its ability to enhance cholinergic activity, this compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties : Some studies suggest that carbamates can exhibit anti-inflammatory effects by modulating immune responses through cholinergic pathways. This could make this compound a candidate for treating inflammatory conditions.
- Anticancer Potential : Emerging evidence indicates that certain carbamates may influence cancer cell behavior by inducing apoptosis and inhibiting proliferation through various molecular pathways. Further research is necessary to elucidate these effects specifically for this compound .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits AChE with a potency comparable to other clinically used carbamates. For instance, one study reported an IC50 value indicating significant inhibitory activity against AChE, suggesting its potential use in therapeutic formulations aimed at enhancing cholinergic function .
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and biological effects of this compound. For example:
- Reproductive Toxicity : Research has shown that exposure to certain carbamates can disrupt hormonal balance and impair reproductive functions in animal models. This highlights the need for careful evaluation of this compound's safety profile before clinical use .
- Impact on Neurotransmission : In vivo experiments demonstrated that administration of this compound led to increased levels of ACh in brain tissues, corroborating its role as an AChE inhibitor and suggesting potential cognitive-enhancing effects .
Comparative Analysis with Other Carbamates
| Compound Name | AChE Inhibition Potency | Therapeutic Use | Notable Effects |
|---|---|---|---|
| This compound | Moderate | Potential neuroprotective | Enhances cholinergic signaling |
| Rivastigmine | High | Alzheimer's disease treatment | Significant cognitive improvement |
| Carbendazim | Moderate | Fungicide | Endocrine disruption |
Q & A
Q. What are the common synthetic routes for methyl (2-hydroxypropyl)carbamate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via carbamate formation reactions. Common methods include:
- Amine-Carbonylation : Reacting 2-hydroxypropylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis .
- Isocyanate-Alcohol Reaction : Using methyl isocyanate with 1,2-propanediol under catalytic conditions (e.g., tin-based catalysts) to improve regioselectivity . Yield and purity depend on stoichiometric ratios, solvent polarity, and post-synthesis purification (e.g., column chromatography or recrystallization).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (δ 155–160 ppm for carbonyl) and hydroxypropyl substituent (δ 3.5–4.5 ppm for hydroxyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 148.06 [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (210–230 nm) assesses purity, while GC-FID quantifies trace impurities (e.g., residual solvents) .
Q. What are the key applications of this compound in drug development?
- Prodrug Design : The carbamate group enhances lipophilicity, facilitating membrane penetration. It is used to modify amine-containing drugs (e.g., antivirals) for sustained release .
- Enzyme Inhibition : Serves as a reversible inhibitor for serine hydrolases, with applications in neurodegenerative disease research .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in enzyme inhibition studies?
Contradictions often arise from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms. Methodological solutions include:
- Kinetic Analysis : Compare values under standardized conditions (e.g., fixed substrate concentrations and buffer systems) .
- Structural Studies : Use X-ray crystallography or molecular docking to identify binding interactions and validate inhibition mechanisms .
Q. What methodological approaches optimize the reaction conditions for high-yield synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, tin(II) chloride improves regioselectivity in isocyanate-alcohol reactions by 20–30% .
- In Situ Monitoring : Employ FT-IR to track carbamate formation (disappearance of isocyanate peaks at ~2270 cm) and minimize byproducts .
Q. How do variations in analytical techniques affect the detection limits and accuracy of this compound quantification?
- GC-FID vs. LC-MS : GC-FID (LOD: 0.1 µg/L) is superior for volatile derivatives, while LC-MS/MS (LOD: 0.01 µg/L) detects non-volatile analogs without derivatization .
- SPE Preconcentration : C18 solid-phase extraction improves recovery rates (>85%) in complex matrices (e.g., biological fluids) by reducing matrix interference .
Q. What strategies are recommended for assessing the compound's toxicity given limited ecotoxicological data?
- In Silico Prediction : Use tools like ECOSAR to estimate acute toxicity (e.g., LC50 for fish) based on QSAR models .
- In Vitro Assays : Conduct cytotoxicity screening (e.g., HepG2 cell viability) and genotoxicity tests (Ames assay) to prioritize in vivo studies .
Q. How do structural modifications (e.g., alkyl chain length) influence interaction mechanisms with biological targets?
- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce binding affinity to enzymes with narrow active sites, while shorter chains (e.g., methyl) enhance accessibility .
- Hydrogen Bonding : The hydroxypropyl group participates in H-bonding with catalytic residues (e.g., serine in cholinesterases), stabilizing enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
